molecular formula C21H18N2O3S B10892540 N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10892540
M. Wt: 378.4 g/mol
InChI Key: UAPZRSSVVXRFGN-RGEXLXHISA-N
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Description

“N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the ethenyl group and the benzamide moiety. Key steps might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl group: This step may involve a Heck reaction or a similar coupling reaction.

    Attachment of the benzamide group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under appropriate conditions.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring and the methylsulfanyl group.

    Reduction: The major product would be the ethyl derivative of the original compound.

    Substitution: Substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and furan-containing compounds.

Uniqueness

    Functional Groups: The combination of furan, ethenyl, and benzamide groups makes it unique.

    Applications: Its specific applications in various fields highlight its versatility compared to other similar compounds.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(3-methylsulfanylanilino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H18N2O3S/c1-27-18-11-5-9-16(13-18)22-21(25)19(14-17-10-6-12-26-17)23-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,25)(H,23,24)/b19-14-

InChI Key

UAPZRSSVVXRFGN-RGEXLXHISA-N

Isomeric SMILES

CSC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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